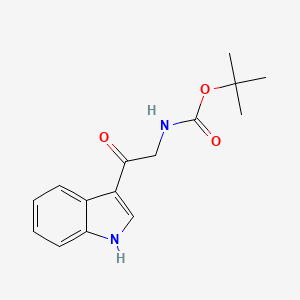

tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(1H-indol-3-yl)-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)17-9-13(18)11-8-16-12-7-5-4-6-10(11)12/h4-8,16H,9H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORDHFROSMQOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate

Abstract

This technical guide provides a comprehensive analysis of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate, a key intermediate in synthetic organic and medicinal chemistry. The document elucidates the molecule's structural attributes, proposes a robust synthetic pathway via Friedel-Crafts acylation, and offers a detailed examination of its physicochemical properties with a core focus on its basicity. Through a systematic evaluation of its constituent functional groups—the indole ring and the carbamate linkage—we establish the non-basic nature of this compound. This guide is intended for researchers, scientists, and drug development professionals who utilize indole-based scaffolds and require a deep understanding of their chemical behavior.

Introduction and Molecular Overview

tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate is a bifunctional organic molecule that incorporates the privileged indole scaffold linked to a Boc-protected aminoethanone side chain. The indole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The Boc-protected amino acid motif provides a synthetically versatile handle for further elaboration, making this compound a valuable building block for the synthesis of more complex molecular architectures, including peptide mimics and heterocyclic systems. A thorough understanding of its fundamental properties, particularly its basicity, is critical for designing reaction conditions, developing purification protocols, and predicting its behavior in biological systems.

Table 1: Core Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈N₂O₃ | Calculated |

| Molecular Weight | 274.31 g/mol | Calculated |

| IUPAC Name | tert-butyl N-[2-(1H-indol-3-yl)-2-oxoethyl]carbamate | IUPAC Nomenclature |

| CAS Number | Not assigned (as of publication date) |

Synthetic Strategy: Friedel-Crafts Acylation

The most logical and efficient synthetic route to tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate is through the Friedel-Crafts acylation of indole. This classic electrophilic aromatic substitution is highly regioselective for the electron-rich C3 position of the indole ring. The acylating agent would be a suitably activated derivative of N-Boc-glycine, such as its acyl chloride or a mixed anhydride.

Proposed Reaction Mechanism

The reaction proceeds via the generation of a highly electrophilic acylium ion (or a related activated species) from the N-Boc-glycine derivative. This electrophile is then attacked by the nucleophilic C3 position of the indole ring. Subsequent loss of a proton restores the aromaticity of the indole system, yielding the desired product. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), is typically required to enhance the electrophilicity of the acylating agent.

a comprehensive guide to tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate

An In-Depth Technical Guide to tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate, a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis and characterization, and explores its versatile applications as a precursor in the development of complex molecular architectures. Emphasis is placed on the causality behind experimental choices and the strategic utility of its key functional groups—the Boc-protected amine and the α-keto moiety—in organic synthesis. This guide is intended to serve as a critical resource for scientists leveraging indole-based scaffolds in the design of novel therapeutic agents.

Introduction: The Strategic Value of a Bifunctional Indole Synthon

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. Its ability to participate in hydrogen bonding and π-stacking interactions makes it an ideal pharmacophore for engaging with various biological targets. Consequently, the development of versatile indole-based building blocks is paramount for the efficient construction of compound libraries in drug discovery programs.

Tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate emerges as a highly valuable intermediate in this context. It incorporates three key structural features into a single, stable molecule:

-

The Indole Ring: Provides the core pharmacophore and a site (N-H) for further functionalization.

-

The α-Keto Group: A versatile electrophilic handle for nucleophilic additions, reductions, or condensations.

-

The Boc-Protected Amine: A stable, masked primary amine that can be deprotected under specific acidic conditions for subsequent coupling reactions, such as amide bond formation or reductive amination.

This guide offers an in-depth exploration of this compound, from its fundamental properties to its synthesis and strategic application.

Physicochemical Properties & Spectroscopic Profile

While a comprehensive, publicly available experimental dataset for this specific molecule is limited, its properties can be reliably predicted based on its structure and data from analogous compounds.

Key Chemical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[2-(1H-indol-3-yl)-2-oxoethyl]carbamate | Chemically Derived |

| Molecular Formula | C₁₅H₁₈N₂O₃ | Calculated |

| Molecular Weight | 274.31 g/mol | Calculated |

| Appearance | Expected to be an off-white to yellow solid | Analogous Compounds |

| Solubility | Soluble in DCM, THF, DMSO; sparingly soluble in non-polar solvents | Analogous Compounds |

Predicted Spectroscopic Data

The characterization of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate relies on standard spectroscopic techniques. The following data are predicted based on characteristic functional group values and spectra of similar structures.[1][2][3]

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆) Causality: The chemical shifts are influenced by the electron-withdrawing and donating properties of the indole ring and adjacent functional groups. The indole N-H is typically downfield and broad, while the Boc group protons are highly shielded and appear as a sharp singlet.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.8 | Broad s | 1H | Indole N-H | Deshielded proton on nitrogen, often broad due to quadrupole effects and exchange. |

| ~8.2 | d | 1H | Ar-H (C4) | Aromatic proton adjacent to the electron-withdrawing carbonyl-substituted pyrrole ring. |

| ~7.5 | d | 1H | Ar-H (C7) | Aromatic proton on the benzene portion of the indole. |

| ~7.2 | m | 2H | Ar-H (C5, C6) | Overlapping aromatic protons on the benzene portion. |

| ~7.1 | s | 1H | Ar-H (C2) | Proton on the pyrrole ring of the indole. |

| ~6.9 | t | 1H | Amide N-H | Carbamate proton, coupled to the adjacent CH₂ group. |

| ~4.5 | d | 2H | CH₂ | Methylene protons adjacent to the amide nitrogen and the ketone. |

| ~1.4 | s | 9H | C(CH₃)₃ | Nine equivalent protons of the tert-butyl protecting group. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment | Rationale |

| ~192.0 | C=O (Ketone) | Carbonyl carbon, highly deshielded. |

| ~156.0 | C=O (Carbamate) | Carbonyl carbon of the Boc group. |

| ~136.5 | C (Indole C7a) | Quaternary carbon at the indole ring fusion. |

| ~126.0 - 112.0 | Ar-C | Aromatic carbons of the indole ring. |

| ~115.0 | C (Indole C3) | Quaternary carbon attached to the keto-ethyl group. |

| ~78.5 | C (CH₃)₃ | Quaternary carbon of the Boc group. |

| ~45.0 | CH₂ | Methylene carbon. |

| ~28.2 | C(C H₃)₃ | Methyl carbons of the Boc group. |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group | Rationale |

| ~3300 | N-H Stretch (Indole & Amide) | Characteristic stretching vibrations for N-H bonds. |

| ~1700 | C=O Stretch (Carbamate) | Carbonyl stretch of the Boc protecting group. |

| ~1650 | C=O Stretch (Ketone) | Conjugated ketone carbonyl stretch, at a lower frequency than the carbamate. |

| ~1520 | N-H Bend | Bending vibration associated with the amide group. |

| ~1250, ~1160 | C-O Stretch | Stretching vibrations of the carbamate ester group. |

Synthesis and Purification

The synthesis of the title compound is reliably achieved through the N-protection of a commercially available precursor, 3-(2-aminoacetyl)indole. This method is robust, scalable, and employs common laboratory reagents.

Synthetic Strategy: Boc Protection

The chosen strategy involves the reaction of 3-(2-aminoacetyl)indole (often available as a hydrochloride salt) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base. The base neutralizes the hydrochloride salt and the acid generated during the reaction, driving the formation of the carbamate.

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion.

Materials:

-

3-(2-Aminoacetyl)indole hydrochloride (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-(2-aminoacetyl)indole hydrochloride (1.0 equiv) and suspend it in anhydrous DCM (approx. 0.1 M concentration).

-

Basification: Cool the suspension to 0 °C using an ice bath. Add the base (2.2 equiv) dropwise. Stir the mixture for 15-20 minutes. Expert Insight: Using a slight excess of base ensures complete neutralization of the HCl salt and the carboxylic acid byproduct formed from the Boc anhydride.

-

Boc₂O Addition: Add a solution of Boc₂O (1.1 equiv) in a minimal amount of DCM dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of hexanes and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure title compound.

Applications in Medicinal Chemistry and Organic Synthesis

The synthetic utility of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate lies in the orthogonal reactivity of its functional groups.

-

Amine Elaboration: The Boc group is a robust protecting group, stable to a wide range of reaction conditions. Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) in DCM, cleanly liberating the primary amine. This free amine is a key nucleophile for building larger molecules, participating in:

-

Amide bond formation with activated carboxylic acids to form peptide-like structures.[4]

-

Reductive amination with aldehydes or ketones to generate secondary amines.

-

Sulphonamide synthesis by reacting with sulfonyl chlorides.

-

-

Ketone Chemistry: The α-keto group is an electrophilic center that can be transformed in several ways:

-

Reduction: Stereoselective reduction (e.g., with sodium borohydride) yields a secondary alcohol, introducing a new chiral center and a hydrogen bond donor.

-

Nucleophilic Addition: Grignard or organolithium reagents can add to the ketone to form tertiary alcohols.

-

Wittig Reaction: Conversion of the ketone to an alkene.

-

This dual reactivity makes it an excellent precursor for synthesizing complex heterocyclic systems and potential inhibitors of enzymes like kinases, where the indole scaffold often serves as a hinge-binding motif.

Safety and Handling

A specific Safety Data Sheet (SDS) for tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate should always be consulted prior to handling. However, based on data for structurally related compounds, general precautions are necessary.[5][6][7]

Table 4: General Hazard Profile and Precautions

| Hazard Category | GHS Statements | Precautionary Measures |

| Skin Contact | H315: Causes skin irritation | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[7] |

| Eye Contact | H319: Causes serious eye irritation | Wear safety glasses or goggles.[7] |

| Inhalation | H335: May cause respiratory irritation | Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors.[6] |

| Ingestion | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[6] |

Handling and Storage:

-

Handling: Use personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Conclusion

Tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, featuring an indole core with orthogonally reactive keto and protected amine functionalities, provides a reliable and versatile entry point into a vast chemical space of potential therapeutic agents. The synthetic protocols outlined herein are robust and scalable, enabling researchers to efficiently access this key intermediate. By understanding its properties, synthesis, and reactivity, scientists can fully harness its potential in the rational design and development of next-generation pharmaceuticals.

References

-

PubChem. tert-Butyl (1-methyl-2-oxoindolin-3-yl)carbamate. [Link]

-

PubChem. tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate. [Link]

-

Capot Chemical. (2025). MSDS of Tert-butyl (2-((2-aminoethyl)disulfanyl)ethyl)carbamate hydrochloride. [Link]

- Supporting Information for a scientific article. (Details not fully provided in search result).

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

MDPI. (2025). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. [Link]

Sources

- 1. (R)-tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. enamine.enamine.net [enamine.enamine.net]

A Technical Guide to tert-Butyl 2-(1H-Indol-3-yl)-2-oxoethylcarbamate: Synthesis, Structure, and Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate, a heterocyclic compound of significant interest in medicinal chemistry. By virtue of its indole-3-glyoxylamide core, this molecule serves as a versatile scaffold for the development of novel therapeutic agents. The indole moiety is a well-established "privileged structure" in drug discovery, known for its interaction with a multitude of biological targets.[1] This guide will delve into the synthesis, structural elucidation, and potential applications of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

Introduction: The Significance of the Indole-3-Glyoxylamide Scaffold

The indole-3-glyoxylamide scaffold is a cornerstone in the design of biologically active molecules. Its rigid, planar structure, coupled with the presence of hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with various enzymatic and receptor targets. Compounds bearing this core structure have demonstrated a wide range of pharmacological activities, including potent anticancer and antimalarial properties.[2][3]

Tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate (CAS Number: 689232-04-0) is a key intermediate that features the indole-3-glyoxylamide core with a Boc-protected amine. This protecting group strategy allows for the selective modification of other parts of the molecule before the final deprotection to reveal the primary amine, which can then be further functionalized or may be crucial for biological activity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic signature of a compound is fundamental to its application in research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate.

| Property | Value | Source |

| CAS Number | 689232-04-0 | [4] |

| Molecular Formula | C₁₅H₁₈N₂O₃ | [4] |

| Molecular Weight | 274.32 g/mol | [4] |

| Appearance | Predicted to be a solid | - |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | - |

Spectroscopic Characterization (Predicted)

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methylene protons adjacent to the carbonyl and carbamate groups, and the tert-butyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | br s | 1H | Indole N-H |

| ~8.3-7.2 | m | 5H | Ar-H (Indole) |

| ~5.5 | br s | 1H | Carbamate N-H |

| ~4.5 | d | 2H | -CH₂- |

| ~1.5 | s | 9H | -C(CH₃)₃ |

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O (Ketone) |

| ~156 | C=O (Carbamate) |

| ~136 | C (Indole) |

| ~126-112 | C (Indole) |

| ~80 | -C (CH₃)₃ |

| ~45 | -C H₂- |

| ~28 | -C(C H₃)₃ |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch (Indole and Carbamate) |

| ~1710 | C=O stretch (Carbamate) |

| ~1680 | C=O stretch (Ketone) |

| ~1600, ~1450 | C=C stretch (Aromatic) |

2.2.4. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show the protonated molecular ion.

| m/z | Assignment |

| 275.14 | [M+H]⁺ |

| 297.12 | [M+Na]⁺ |

Synthesis and Experimental Protocols

The synthesis of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate can be achieved through a reliable and scalable two-step process starting from indole. The causality behind this experimental choice lies in the high reactivity of the indole C3 position towards electrophilic substitution and the efficiency of the subsequent amidation.

Synthetic Pathway

The overall synthetic scheme is as follows:

Caption: Synthetic route to tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, where successful isolation and characterization of the intermediate and final product confirm the efficacy of the procedure.

Step 1: Synthesis of Indole-3-glyoxylyl chloride

-

Rationale: The Friedel-Crafts acylation of indole with oxalyl chloride provides the highly reactive acid chloride intermediate. The reaction is typically carried out at low temperatures to control the exothermic reaction and prevent side product formation.

-

Procedure:

-

To a solution of indole (1.0 eq) in anhydrous diethyl ether (Et₂O) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting precipitate (the glyoxylyl chloride intermediate) is typically not isolated but used directly in the next step.

-

Step 2: Synthesis of tert-Butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate

-

Rationale: The crude indole-3-glyoxylyl chloride is a potent acylating agent that readily reacts with the amine functionality of tert-butyl carbamate to form the desired amide bond. Triethylamine is used as a base to neutralize the HCl generated during the reaction.

-

Procedure:

-

Suspend the crude indole-3-glyoxylyl chloride from the previous step in anhydrous dichloromethane (CH₂Cl₂).

-

To this suspension, add a solution of tert-butyl carbamate (1.2 eq) and triethylamine (2.5 eq) in CH₂Cl₂ dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate.

-

Reactivity and Chemical Transformations

The chemical reactivity of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate is primarily dictated by the Boc protecting group, the α-keto-amide functionality, and the indole nucleus.

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Its removal unmasks the primary amine, which is a key step in the synthesis of more complex derivatives.

Caption: Deprotection of the Boc group to yield the primary amine.

-

Protocol for Boc Deprotection:

-

Dissolve tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate in dichloromethane (CH₂Cl₂).

-

Add trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0 °C.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting amine salt can be used as is or neutralized with a base to obtain the free amine.

-

Reactions at the Indole Nucleus

The indole ring can undergo further electrophilic substitution, although the electron-withdrawing nature of the glyoxylamide moiety at the C3 position will deactivate the ring towards this type of reaction.

Applications in Drug Discovery and Development

The indole-3-glyoxylamide scaffold is a privileged structure in medicinal chemistry, and tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate serves as a valuable building block for the synthesis of a variety of potential therapeutic agents.

-

Anticancer Agents: Many indole-3-glyoxylamide derivatives have been shown to exhibit potent anticancer activity by targeting tubulin polymerization.[2] The deprotected amine of the title compound can be elaborated to introduce various side chains to optimize binding to the colchicine binding site of tubulin.

-

Antimalarial Agents: The indole-3-glyoxylamide core has also been explored for the development of new antimalarial drugs.[3]

-

Synthetic Intermediate: The primary utility of this compound is as a versatile intermediate. The Boc-protected amine allows for modifications at other positions of the molecule, such as the indole nitrogen, before revealing the primary amine for further diversification.

Conclusion

Tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate is a strategically important molecule in the field of medicinal chemistry. Its synthesis is straightforward, and its structure offers multiple points for chemical modification. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to effectively synthesize, characterize, and utilize this valuable compound in their drug discovery and development programs. The continued exploration of the chemical space around the indole-3-glyoxylamide scaffold holds significant promise for the discovery of novel therapeutics.

References

- Buvana, C., Raveendran, A., Suresh, R., & Haribabu, Y. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development, 8(4), 218-230.

- Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (2024).

-

National Center for Biotechnology Information. (n.d.). tert-Butyl (1-methyl-2-oxoindolin-3-yl)carbamate. PubChem. Retrieved January 17, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate. PubChem. Retrieved January 17, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST WebBook. Retrieved January 17, 2026, from [Link].

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved January 17, 2026, from [Link].

-

Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved January 17, 2026, from [Link].

-

PrepChem. (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate. Retrieved January 17, 2026, from [Link].

- SpectraBase. (n.d.). tert-butyl N-[(1S)-2-(1H-indol-3-yl)-1-[(2R) - SpectraBase. Retrieved January 17, 2026, from https://spectrabase.com/spectrum/D13YQlz8TjM.

-

SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Retrieved January 17, 2026, from [Link].

- Taliani, S., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Pharmaceuticals, 16(7), 997.

- Thompson, M. J., et al. (2020). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 63(15), 8303-8322.

- de Souza, M. V. N., et al. (2019). Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. Future Medicinal Chemistry, 11(6), 525-538.

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved January 17, 2026, from [Link].

-

Taliani, S., Barresi, E., Robello, M., & Baglini, E. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Pharmaceuticals (Basel, Switzerland), 16(7), 997. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ajprd.com [ajprd.com]

- 3. Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tert-butyl (2-(1h-indol-3-yl)-2-oxoethyl)carbamate Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

An In-depth Technical Guide to tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate, a compound of interest in medicinal chemistry and drug discovery. Due to the limited direct literature on this specific molecule, this guide presents a proposed synthetic pathway based on established chemical principles and analogous compounds. It further delves into its predicted physicochemical properties, spectroscopic data, and potential applications, drawing from the rich body of research on related indole-3-glyoxylamide derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Indole-3-glyoxylamide Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. When functionalized at the 3-position with a glyoxylamide moiety, the resulting indole-3-glyoxylamides have emerged as a promising class of compounds. These derivatives have demonstrated significant potential as anticancer agents, tubulin polymerization inhibitors, and antibacterial agents. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the terminal amine, as in tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate, offers a versatile intermediate for further chemical modifications and the synthesis of more complex molecules.

Proposed Synthesis of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate

The synthesis of the title compound can be logically approached from the commercially available precursor, 2-amino-1-(1H-indol-3-yl)ethanone, which is often supplied as its hydrochloride salt. The key transformation is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, a standard procedure in organic synthesis.

Synthetic Workflow

The proposed synthetic route involves a one-step N-protection reaction.

Caption: Proposed one-step synthesis of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate.

Detailed Experimental Protocol

Materials:

-

2-amino-1-(1H-indol-3-yl)ethanone hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask charged with 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride (1 equivalent), add anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Add triethylamine (2.2 equivalents) dropwise to the stirred suspension. The triethylamine serves to neutralize the hydrochloride salt and act as a base for the subsequent reaction.

-

To this mixture, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous dichloromethane dropwise over 15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate.

Causality Behind Experimental Choices

The choice of reagents and conditions is based on well-established principles of amine protection chemistry.

-

Di-tert-butyl dicarbonate ((Boc)₂O): This is the most common and efficient reagent for introducing the Boc protecting group. It is relatively stable and its byproducts (tert-butanol and carbon dioxide) are volatile and easily removed.

-

Triethylamine (TEA): A common organic base used to neutralize the HCl salt of the starting material and to scavenge the acidic byproduct of the reaction. An excess is used to ensure complete neutralization and drive the reaction forward.

-

Dichloromethane (DCM): A versatile and relatively inert solvent that is suitable for this type of reaction. Its anhydrous form is used to prevent hydrolysis of the Boc anhydride.

-

0 °C to Room Temperature: The initial cooling helps to control the exothermicity of the reaction, particularly during the addition of the base and Boc anhydride. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.

Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₈N₂O₃ |

| Molecular Weight | 274.31 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.3 (br s, 1H, indole NH), 7.8-7.2 (m, 5H, Ar-H), 5.5 (br s, 1H, carbamate NH), 4.4 (d, 2H, CH₂), 1.5 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 192 (C=O, ketone), 156 (C=O, carbamate), 136, 126, 124, 122, 121, 112 (indole C), 80 (C(CH₃)₃), 45 (CH₂), 28 (C(CH₃)₃) |

| Mass Spectrometry (ESI+) | m/z: 275.14 [M+H]⁺, 297.12 [M+Na]⁺ |

Potential Applications in Drug Discovery

The tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate scaffold holds significant potential as a versatile intermediate in the synthesis of bioactive molecules.

Anticancer Agents

Numerous studies have highlighted the potent anticancer activity of indole-3-glyoxylamide derivatives. These compounds often exert their effects through the inhibition of tubulin polymerization, a critical process in cell division. The free amine, which can be deprotected from the title compound under acidic conditions, can be further functionalized to generate a library of novel glyoxylamides for screening as anticancer agents.

Antibacterial Agents

The indole scaffold is also present in many natural and synthetic compounds with antibacterial properties. By modifying the terminal amine of the title compound, it is possible to synthesize novel derivatives with potential activity against a range of bacterial strains, including drug-resistant variants.

General Structure-Activity Relationship (SAR) Insights

The general structure of indole-3-glyoxylamides allows for diverse chemical modifications to explore structure-activity relationships.

Caption: Key structural regions of indole-3-glyoxylamides for SAR studies.

Conclusion

While tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate is not a widely documented compound, its synthesis is readily achievable through established and reliable chemical methods. Its structure, combining the privileged indole scaffold with a versatile Boc-protected amine, makes it a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this and related indole-3-glyoxylamide derivatives.

References

- Li, W.-T., Hwang, D.-R., Chen, C.-P., Shen, C.-W., Huang, C.-L., Chen, T.-W., Lin, C.-H., Chang, Y.-L., Chang, Y.-Y., Lo, Y.-K., Tseng, H.-Y., Lin, C.-C., Song, J.-S., Chen, H.-C., Chen, S.-J., Wu, S.-H., & Chen, C.-T. (2003). Synthesis and Biological Evaluation of N-Heterocyclic Indolyl Glyoxylamides as Or

A Preliminary Technical Guide to the Synthesis and Strategic Application of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate

Abstract

This technical guide provides a comprehensive preliminary investigation into tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate, a key synthetic intermediate in medicinal chemistry. The indole-3-glyoxylamide scaffold, to which this compound belongs, is recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active agents.[1][2] This document details a robust protocol for the synthesis and purification of the title compound, outlines methodologies for its complete physicochemical and spectroscopic characterization, and explores its reactivity profile. The primary focus is on its strategic application as a versatile building block for the development of compound libraries targeting diverse therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[3][4][5]

The Indole-3-Glyoxylamide Scaffold: A Privileged Core in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[2] When combined with a glyoxylamide function at the 3-position, it forms the indole-3-glyoxylamide scaffold, a template that has proven exceptionally fruitful for drug discovery.[6] This scaffold's value lies in its synthetic tractability and its ability to present functional groups in a three-dimensional arrangement that facilitates interactions with a wide range of biological targets.[7]

Notable examples of bioactive molecules built upon this core include Indibulin (D-24851), a potent microtubule polymerization inhibitor that entered clinical trials for solid tumors, and a range of derivatives investigated for antiprion and antibacterial activities.[1][3][4] The versatility of this scaffold underscores the importance of developing well-characterized, strategically protected intermediates like tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate to enable efficient and divergent library synthesis.

Caption: Bioactive derivatives from the core scaffold.

Synthesis and Purification

Synthetic Rationale and Strategy

The synthesis of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate is designed for efficiency and scalability. The strategy hinges on the chemoselective protection of the primary amine of the readily available starting material, 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride.[8] The tert-butoxycarbonyl (Boc) group is the ideal choice for this transformation due to its stability under a wide range of reaction conditions (e.g., nucleophilic attack, basic conditions) while being readily removable under mild acidic conditions.[9][10] This orthogonality is critical for subsequent synthetic manipulations. The use of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent is standard practice, offering high yields and clean reaction profiles.[10]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ajprd.com [ajprd.com]

- 5. researchgate.net [researchgate.net]

- 6. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 8. Compound 2-amino-1-(1H-indol-3-yl)-1-ethanone - Chemdiv [chemdiv.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

A Spectroscopic Guide to Tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate: An In-Depth Technical Analysis

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate, a molecule of significant interest in medicinal chemistry and drug development. As a key intermediate, its structural verification is paramount. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to present a detailed prediction of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification and characterization of this and structurally related compounds.

Introduction and Molecular Overview

Tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate (Molecular Formula: C₁₅H₁₈N₂O₃, Molecular Weight: 274.31 g/mol ) incorporates three critical pharmacophores: an indole nucleus, an α-keto amide linker, and a tert-butoxycarbonyl (Boc) protecting group. The indole moiety is a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs. The α-keto amide functionality can act as a reactive handle for further chemical modification or as a key interacting element with biological targets. The Boc group is a widely used protecting group for amines, crucial for multi-step syntheses.

Accurate structural elucidation is the bedrock of chemical synthesis and drug development. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity and purity of a synthesized molecule. This guide will deconstruct the molecule to predict the spectral signatures of each component, providing a reliable reference for researchers.

Figure 1: Molecular structure of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate.

Predicted ¹H NMR Spectrum

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted spectrum of the title compound in a standard solvent like CDCl₃ or DMSO-d₆ would exhibit distinct signals for each proton environment.

Causality Behind Predictions:

-

Indole Protons: The aromatic protons of the indole ring will appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The H2 proton is typically the most downfield of the pyrrole ring protons due to its proximity to the nitrogen and its position on the electron-deficient C2. The protons on the benzene portion (H4-H7) will show characteristic splitting patterns (doublets and triplets) based on their coupling to adjacent protons.

-

Methylene Protons (C9-H₂): These protons are situated between a ketone and a carbamate nitrogen. Both groups are electron-withdrawing, which will shift this signal significantly downfield, likely appearing as a singlet or a doublet (if coupled to the N-H proton) in the range of δ 4.0-4.5 ppm.[1][2]

-

Amide and Indole N-H Protons: The indole N1-H proton typically appears as a broad singlet at a very downfield chemical shift (δ > 10 ppm in DMSO-d₆) due to its acidic nature and hydrogen bonding. The carbamate N2-H proton is also expected to be a broad signal, likely in the δ 5.0-6.5 ppm range, and its coupling to the adjacent methylene protons may or may not be resolved depending on the solvent and temperature.

-

Tert-butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet in the upfield region (δ ~1.5 ppm), a hallmark of the Boc protecting group.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Indole N1-H | > 10 (DMSO-d₆) | broad singlet | 1H |

| H2 | ~8.3 | singlet or doublet | 1H |

| H4/H7 (ortho) | ~7.6-8.2 | doublet | 2H |

| H5/H6 (meta) | ~7.1-7.4 | triplet | 2H |

| Carbamate N2-H | ~5.0-6.5 | broad singlet/triplet | 1H |

| C9-H₂ | ~4.0-4.5 | singlet or doublet | 2H |

| C(CH₃)₃ | ~1.5 | singlet | 9H |

Figure 2: Predicted ¹H NMR chemical shift correlations.

Predicted ¹³C NMR Spectrum

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the electronic environment of each carbon atom in the molecule.

Causality Behind Predictions:

-

Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals. The ketone carbonyl (C8) is typically found further downfield (δ ~190-200 ppm) than the carbamate carbonyl (C10, δ ~155-160 ppm).[3][4]

-

Indole Carbons: The carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The C3a and C7a carbons at the ring junction will be in the δ 125-137 ppm range. C2 is typically found around δ 120-130 ppm.[5][6][7]

-

Tert-butyl Carbons: The quaternary carbon (C11) of the tert-butyl group will appear around δ 80 ppm, while the three equivalent methyl carbons will produce a strong signal around δ 28 ppm.

-

Methylene Carbon (C9): This carbon, being adjacent to a ketone and a nitrogen, will be deshielded and is expected to appear in the range of δ 40-50 ppm.

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C8 (Keto C=O) | ~195 |

| C10 (Carbamate C=O) | ~156 |

| C7a | ~136 |

| C3a | ~127 |

| C2, C4, C5, C6, C7 | 110-125 |

| C3 | ~115 |

| C11 (Quaternary t-Bu) | ~80 |

| C9 (CH₂) | ~45 |

| C(CH₃)₃ | ~28 |

Predicted Infrared (IR) Spectrum

Infrared spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Causality Behind Predictions:

-

N-H Stretching: Two distinct N-H stretching bands are expected. The indole N-H stretch will appear as a sharp to medium peak around 3400 cm⁻¹.[8] The carbamate N-H will present as a medium intensity band around 3300 cm⁻¹.

-

C=O Stretching: The two carbonyl groups will give rise to two strong, sharp absorption bands. The α-keto group (C8) will likely absorb at a lower frequency (~1680 cm⁻¹) due to conjugation with the indole ring. The carbamate carbonyl (C10) will absorb at a higher frequency, typically around 1710-1720 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methylene and tert-butyl groups) will appear just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: Multiple bands of medium intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the C=C stretching vibrations within the indole ring.[9][10]

Table 3: Predicted FT-IR Data

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

|---|---|---|

| Indole N-H Stretch | ~3400 | Medium, Sharp |

| Carbamate N-H Stretch | ~3300 | Medium |

| Aromatic C-H Stretch | ~3100-3000 | Medium |

| Aliphatic C-H Stretch | ~2980-2850 | Medium-Strong |

| Carbamate C=O Stretch | ~1715 | Strong, Sharp |

| Ketone C=O Stretch | ~1680 | Strong, Sharp |

| Aromatic C=C Stretch | ~1600-1450 | Medium |

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Causality Behind Predictions:

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 274.

-

Fragmentation of the Boc Group: The Boc group is notoriously labile in mass spectrometry. The most common fragmentations are the loss of a tert-butyl radical (•C(CH₃)₃) to give a peak at m/z = 217, or the loss of isobutylene (C₄H₈) to give a peak at m/z = 218. A peak at m/z = 57 corresponding to the tert-butyl cation is also highly probable and may be the base peak.[11][12]

-

α-Cleavage: Cleavage of the bond between the two carbonyl groups (C8-C9) can lead to the formation of an indol-3-ylcarbonyl cation at m/z = 144.

-

Indole Fragmentation: The indole ring itself is quite stable, but subsequent fragmentation of the m/z = 144 ion could lead to the characteristic indole fragment at m/z = 116.[13][14][15][16]

Figure 3: Predicted key fragmentation pathways in mass spectrometry.

Standard Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standard operating procedures are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire a standard single-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0-220 ppm.

-

Use a longer relaxation delay (2-5 seconds) to ensure quantitative observation of all carbons, especially quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact with the crystal.

-

Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or inject it via an HPLC system.

-

Acquire data in positive ion mode.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

For fragmentation studies (MS/MS), select the molecular ion (m/z 274) as the precursor ion and apply collision-induced dissociation (CID).

-

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure.

Conclusion

This guide presents a detailed, predictive spectroscopic analysis of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate. By breaking down the molecule into its constituent parts and applying fundamental principles of spectroscopy, we have established a robust set of expected data for ¹H NMR, ¹³C NMR, IR, and MS. These predictions, summarized in tables and illustrated with diagrams, provide a valuable benchmark for scientists engaged in the synthesis and characterization of this compound. The included experimental protocols outline the standard methodologies required to obtain high-quality data, ensuring both accuracy and reproducibility in the laboratory.

References

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

University of Regensburg. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

- Zhang, Q., et al. (2016).

-

ResearchGate. FT-IR spectrum of control indole. [Link]

- O'Brien, C. J., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry.

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

- Havlicek, V., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry.

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

- Matuszewska, I., & Szmoski, R. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

-

ResearchGate. FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer.... [Link]

-

ResearchGate. Comparison of 1 H and 13 C NMR data (partial) of indole 3e and its regioisomer 3ee. [Link]

- Zhang, Q., et al. (2016).

-

Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm -1.... [Link]

- Levy, G. C., & Nelson, G. L. (1972). Carbon-13 NMR study of aliphatic amides and oximes. Spin-lattice relaxation times and fast internal motions. Journal of the American Chemical Society.

- Martin, N. I., et al. (2012). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry.

- Giraud, A., & Giraud, S. (1987).

-

University of Potsdam. Chemical shifts. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Steffen's Chemistry Pages. 13C chemical shifts. [Link]

- Matuszewska, I., & Szmoski, R. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.

-

UCLA Chemistry. IR: amines. [Link]

-

BioCrick. Indole-3-glyoxylamide. [Link]

-

Michigan State University Chemistry. Proton NMR Table. [Link]

- Walwil, H. M. (2018). Analysis of Butyl Butyrate Mass Spectrum.

- Li, X., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules.

-

NIST. Indole. [Link]

- Kuck, D., & Grützmacher, H. F. (1979). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.

- Kaur, A., et al. (2022). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). [Link]

- Dieng, S. D. (2015). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron.

-

Pearson. The mass spectrum of tert-butylamine follows shows an intense bas.... [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. web.pdx.edu [web.pdx.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 7. Indole(120-72-9) 13C NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. notulaebotanicae.ro [notulaebotanicae.ro]

- 16. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate (CAS Number 689232-04-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate (CAS 689232-04-0) is not extensively available in public literature. This guide has been constructed by leveraging established principles of organic chemistry and extrapolating data from closely related structural analogs, primarily indole-3-glyoxylamides and N-Boc protected amino ketones.

Introduction: A Versatile Scaffold in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its fusion of a benzene and a pyrrole ring creates a unique electronic environment, making it a "privileged structure" for drug design.[3] When functionalized at the 3-position with a glyoxylamide moiety, the resulting indole-3-glyoxylamide scaffold has garnered significant attention for its potential in developing novel therapeutics, including anticancer, antiprion, and anti-HIV agents.[4][5] The title compound, tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate, integrates this promising scaffold with a tert-butyloxycarbonyl (Boc) protecting group, a staple in modern organic synthesis for its stability and controlled removal.[6][7] This guide provides a comprehensive overview of its extrapolated properties, a proposed synthetic route, expected reactivity, and potential applications, offering a valuable resource for researchers exploring this chemical space.

Physicochemical Properties (Predicted)

The physicochemical properties of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate are predicted based on the known characteristics of its constituent functional groups. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

| Property | Predicted Value/Characteristic | Rationale |

| CAS Number | 689232-04-0 | Unique numerical identifier. |

| Molecular Formula | C₁₅H₁₆N₂O₄ | Derived from the chemical structure. |

| Molecular Weight | 288.29 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid.[2] | Based on the appearance of similar indole derivatives.[2] |

| Melting Point | Expected to be in the range of 150-250 °C. | Indole itself has a melting point of 52-54 °C, but the larger, more functionalized structure with amide and carbamate groups would significantly increase this value due to stronger intermolecular forces.[8] |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes. Limited solubility in water. | The presence of polar amide and carbamate groups balanced by the non-polar indole and tert-butyl groups suggests this solubility profile. |

| Stability | Stable under standard laboratory conditions. Sensitive to strong acids due to the Boc group.[6][7] | The Boc group is designed to be cleaved under acidic conditions.[6][7] |

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate involves a two-step process starting from indole. This pathway leverages a Friedel-Crafts-type acylation followed by an amidation reaction.

Diagram of Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of Indole-3-glyoxylyl chloride

-

To a stirred solution of indole (1.0 eq) in anhydrous diethyl ether (Et₂O) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.1 eq) dropwise.

-

Maintain the reaction mixture at 0 °C for 1-2 hours, during which a yellow precipitate of indole-3-glyoxylyl chloride is expected to form.

-

The resulting slurry can be used directly in the next step without purification. This in-situ generation is a common strategy for preparing indole-3-glyoxylamides.[9]

Causality Behind Experimental Choices: The use of a non-polar solvent like diethyl ether facilitates the precipitation of the acyl chloride intermediate. The reaction is performed at 0 °C to control the reactivity of oxalyl chloride and minimize side reactions.

Step 2: Amidation to form tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate

-

In a separate flask, dissolve tert-butyl 2-aminoacetate (or a suitable N-Boc protected glycine derivative) (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N) (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cool this solution to 0 °C and add the freshly prepared slurry of indole-3-glyoxylyl chloride from Step 1 portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the target compound.

Causality Behind Experimental Choices: Dichloromethane is an excellent solvent for this type of amide coupling reaction. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. A standard aqueous workup and silica gel chromatography are robust methods for the isolation and purification of such compounds.[10]

Reactivity and Chemical Behavior

The chemical reactivity of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate is dictated by its three main functional components: the indole ring, the α-ketoamide linkage, and the N-Boc protecting group.

Diagram of Key Reactive Sites:

Caption: Primary sites of reactivity on the target molecule.

-

The Indole Nucleus: The indole ring is electron-rich and susceptible to electrophilic aromatic substitution.[11] The C-3 position is the most reactive site, but since it is already substituted, further electrophilic attack would likely occur at the C-2 or positions on the benzene ring, depending on the reaction conditions.[12] The indole N-H is weakly acidic and can be deprotonated with a strong base.[12]

-

The α-Ketoamide System: The ketone carbonyl is electrophilic and can undergo nucleophilic addition reactions. For instance, it can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

-

The N-Boc Protecting Group: The tert-butyloxycarbonyl group is a robust protecting group that is stable to a wide range of nucleophilic and basic conditions.[6] However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol.[7][13] This deprotection proceeds via the formation of a stable tert-butyl cation, which then typically forms isobutylene.[14][15] This selective deprotection is a key feature for its use in multi-step synthesis, allowing for the unmasking of the primary amine for further functionalization.

Potential Applications in Drug Development

The indole-3-glyoxylamide scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of pharmacological activities.[3][5]

-

Anticancer Agents: Many indole-3-glyoxylamides have been reported as potent inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.[4] They can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[5]

-

Antiprion Agents: This class of compounds has shown submicromolar activity in cell-based models of prion disease, making them promising leads for the development of therapeutics for fatal neurodegenerative disorders like Creutzfeldt-Jakob Disease.[10]

-

Antiviral and Antimicrobial Agents: The indole-3-glyoxylamide core has also been explored for the development of agents with activity against HIV, dengue virus, and various bacterial strains.[4][16]

The title compound, with its Boc-protected amine, serves as a key intermediate for the synthesis of libraries of more complex indole-3-glyoxylamides. The deprotection of the Boc group would yield a primary amine that can be further elaborated with various substituents to explore structure-activity relationships (SAR) and optimize for potency and selectivity against specific biological targets.

Safety and Handling

While specific toxicity data for tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate is unavailable, general laboratory safety precautions should be followed based on the known hazards of related compounds.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate is a valuable, albeit not widely documented, chemical entity that stands at the intersection of a biologically significant scaffold and a synthetically versatile protecting group. This guide provides a foundational understanding of its likely properties, a practical synthetic approach, and its potential as a key building block in the discovery of new therapeutic agents. The insights presented herein, derived from the rich chemistry of indole-3-glyoxylamides and N-Boc protected amines, should empower researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

-

Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development. [Link]

-

Graph representing the application of indolylglyoxylamides with different biological activity. ResearchGate. [Link]

-

Synthesis of Boc-protected bicycloproline. National Institutes of Health (NIH). [Link]

-

Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. MDPI. [Link]

-

Design, Synthesis, and Structure−Activity Relationship of Indole-3-glyoxylamide Libraries Possessing Highly Potent Activity in a Cell Line Model of Prion Disease. American Chemical Society. [Link]

-

Preparation and Properties of INDOLE. Presentation. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Open. [Link]

-

Synthesis of indoles. Organic Chemistry Portal. [Link]

-

Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. PubMed. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development. [Link]

-

An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. ACS Publications. [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. ResearchGate. [Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

Dual protection of amino functions involving Boc. RSC Publishing. [Link]

-

Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. [Link]

-

A manifold implications of indole and its derivatives: A brief Review. ResearchGate. [Link]

-

Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

Indole. Wikipedia. [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajprd.com [ajprd.com]

- 5. mdpi.com [mdpi.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Indole - Wikipedia [en.wikipedia.org]

- 9. ajprd.com [ajprd.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 12. uop.edu.pk [uop.edu.pk]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 16. researchgate.net [researchgate.net]

A Theoretical and Predictive Analysis of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate: A Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biomolecules and its ability to interact with a multitude of biological targets.[1][2][3][4][5] When combined with a glyoxylamide function at the 3-position, it forms the indole-3-glyoxylamide scaffold, a versatile template for the design of novel therapeutic agents.[1][2] This guide presents a comprehensive theoretical and predictive analysis of a specific, yet under-researched, derivative: tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate. While direct experimental data for this compound is scarce, this whitepaper leverages established knowledge of the parent scaffold and advanced computational methodologies to construct a robust predictive framework. We will delineate its probable electronic characteristics, potential reactivity, and hypothesize its pharmacological relevance, offering a roadmap for its future synthesis, validation, and development.

Introduction: The Promise of the Indole-3-Glyoxylamide Scaffold

The indole ring system is a recurring motif in nature, found in the amino acid tryptophan, the neurotransmitter serotonin, and numerous alkaloids with potent physiological effects.[1][4] Its unique electronic properties, including a π-excessive system, and the ability of the N-H group to act as a hydrogen bond donor, allow it to engage in crucial interactions with biological macromolecules like enzymes and receptors.[1]

The addition of a glyoxylamide moiety at the C-3 position introduces a flexible linker with hydrogen bond donors and acceptors, further enhancing the potential for specific molecular recognition.[1][6] This combination has yielded a vast library of derivatives with diverse pharmacological activities, including:

-

Anticancer Agents: Inducing apoptosis and inhibiting topoisomerase II.[1][7]

-

Enzyme Inhibitors: Targeting enzymes such as pancreatic lipase, COX-2, and 5-LOX.[8][9]

Our target molecule, tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate, incorporates a tert-butyl carbamate (Boc) group. This group is well-known in organic synthesis as a protecting group for amines but its influence on the molecule's overall physicochemical and biological profile is a key point of theoretical investigation.

Proposed Synthetic Pathway and Rationale

While this guide focuses on theoretical aspects, a plausible synthetic route provides context for its eventual experimental realization. The synthesis of indole-3-glyoxylamides is well-established. A common approach involves the reaction of an indole with oxalyl chloride, followed by aminolysis of the resulting indol-3-ylglyoxylyl chloride intermediate.

Here, we propose a streamlined, logical workflow for the synthesis of the target compound.

Caption: Proposed two-step synthesis of the target compound.

Protocol Justification:

-

Step 1 (Friedel-Crafts Acylation): The indole ring is electron-rich and undergoes electrophilic substitution preferentially at the C-3 position.[12] Oxalyl chloride is a highly reactive acylating agent, and the reaction is typically performed at low temperatures in an anhydrous aprotic solvent like ether to prevent side reactions.

-

Step 2 (Nucleophilic Acyl Substitution): The resulting acyl chloride is highly electrophilic. It readily reacts with the primary amine of tert-butyl 2-aminoethylcarbamate. A non-nucleophilic base like triethylamine is added to neutralize the HCl byproduct generated during the reaction, driving it to completion. Dichloromethane (DCM) or Tetrahydrofuran (THF) are suitable solvents due to their inertness and ability to dissolve the reactants.[11]

Framework for Theoretical Investigation

To predict the properties of tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate, a multi-faceted computational approach is proposed. This workflow allows for a comprehensive in silico characterization, from fundamental electronic properties to potential biological interactions.

Caption: Proposed computational workflow for theoretical analysis.

Methodology Details:

-

Density Functional Theory (DFT): DFT calculations are essential for understanding the fundamental electronic structure.[13] A functional like B3LYP with a basis set such as 6-311++G(d,p) provides a good balance of accuracy and computational cost for organic molecules.[10][14] This will be used to determine the optimized molecular geometry, frontier molecular orbitals (HOMO/LUMO), and the molecular electrostatic potential (MEP).

-

Molecular Docking: To hypothesize biological activity, docking studies can be performed against known protein targets of indole-3-glyoxylamides, such as topoisomerase II, pancreatic lipase, or COX-2.[8][10] This predicts the preferred binding pose and estimates the binding affinity.

-